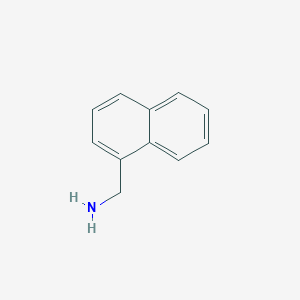

1-Naphtylméthylamine

Vue d'ensemble

Description

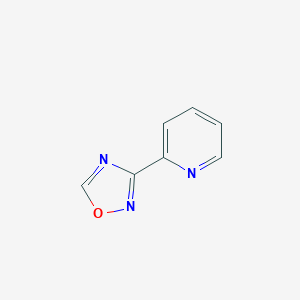

FOBISIN 101 est un inhibiteur de petite molécule qui cible les interactions protéine-protéine 14-3-3. Plus précisément, il perturbe la liaison de 14-3-3ζ ou 14-3-3γ à PRAS40. Ces isoformes 14-3-3 jouent des rôles cruciaux dans divers processus cellulaires, ce qui fait de FOBISIN 101 un composé intéressant pour des études plus approfondies .

Applications De Recherche Scientifique

Chemistry: Researchers can explore its role in protein-protein interactions and develop new inhibitors.

Biology: Investigate its impact on cellular signaling pathways involving 14-3-3 proteins.

Medicine: Assess its therapeutic potential, especially in diseases related to 14-3-3 dysregulation.

Industry: Consider its use in drug discovery and development.

Mécanisme D'action

Target of Action

1-Naphthalenemethylamine is primarily used to increase the induced circular dichroism (ICD) magnitude exhibited by Poly[(4-carboxyphenyl)acetylene] . The primary target of this compound is the Poly[(4-carboxyphenyl)acetylene] molecule .

Mode of Action

1-Naphthalenemethylamine interacts with its target, Poly[(4-carboxyphenyl)acetylene], to increase its ICD magnitude . It also reacts with monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) to form carbamate .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of dyes, pigments, and pharmaceuticals .

Pharmacokinetics

The compound has a molecular weight of 15721 , and its density is 1.073 g/mL at 25 °C (lit.) . It has a boiling point of 290-293 °C (lit.) , indicating that it may have a relatively high bioavailability due to its ability to withstand high temperatures.

Result of Action

The primary result of 1-Naphthalenemethylamine’s action is the increased ICD magnitude in Poly[(4-carboxyphenyl)acetylene] . This can have various effects at the molecular and cellular level, depending on the specific application of the compound.

Analyse Biochimique

Biochemical Properties

It is known to increase the induced circular dichroism (ICD) magnitude exhibited by Poly[(4-carboxyphenyl)acetylene] . This suggests that 1-Naphthalenemethylamine may interact with certain biomolecules, potentially influencing their structure and function .

Molecular Mechanism

It is known to form carbamate by reacting with monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) , suggesting that it may interact with biomolecules and potentially influence their activity.

Méthodes De Préparation

La voie de synthèse de FOBISIN 101 implique plusieurs étapes. Malheureusement, les conditions de réaction détaillées et les méthodes de production industrielle ne sont pas largement disponibles dans la littérature. Il est synthétisé par une combinaison de réactions chimiques, impliquant probablement des réactions de condensation et des étapes de phosphorylation.

Analyse Des Réactions Chimiques

FOBISIN 101 interagit avec les protéines 14-3-3, inhibant leur liaison à PRAS40. Il bloque efficacement les sept isoformes 14-3-3 de la stimulation de l'exoenzyme S (ExoS) ADP-ribosyltransférase. Le composé perturbe également la liaison de 14-3-3 avec Raf-1 et PRAS40 . Malheureusement, les réactifs et les conditions spécifiques de ces réactions restent non divulgués.

4. Applications de la recherche scientifique

Chimie : Les chercheurs peuvent explorer son rôle dans les interactions protéine-protéine et développer de nouveaux inhibiteurs.

Biologie : Enquêter sur son impact sur les voies de signalisation cellulaire impliquant les protéines 14-3-3.

Médecine : Évaluer son potentiel thérapeutique, en particulier dans les maladies liées à la dysrégulation 14-3-3.

Industrie : Envisager son utilisation dans la découverte et le développement de médicaments.

5. Mécanisme d'action

Le mécanisme de FOBISIN 101 implique la perturbation de l'interaction entre les protéines 14-3-3 et PRAS40. En bloquant cette interaction, il affecte les voies de signalisation en aval et les processus cellulaires. Des études supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies précises impliquées.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, FOBISIN 101 se distingue par sa capacité à inhiber plusieurs isoformes 14-3-3. Des composés similaires peuvent exister, mais leurs caractéristiques uniques restent à explorer.

Propriétés

IUPAC Name |

naphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSYANRBXPURRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059469 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-31-0 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

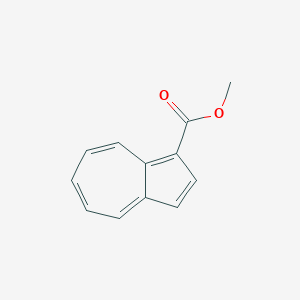

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main pharmacological effects of 1-Naphthalenemethylamine derivatives?

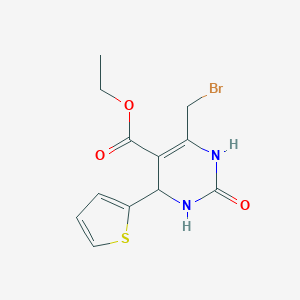

A1: 1-Naphthalenemethylamine derivatives, particularly those containing a 2-haloalkyl substituent, exhibit a unique dual pharmacological profile: they antagonize the effects of both histamine and epinephrine. [, ] For instance, N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine (SY-14) and its bromo-analogue (SY-28) effectively block histamine-induced bronchospasm in guinea pigs and reduce epinephrine toxicity in mice. [] This dual antagonism makes them interesting candidates for further research, particularly in areas like allergy and cardiovascular diseases.

Q2: How do these compounds exert their antagonistic effects on histamine and epinephrine?

A2: While the exact mechanism remains a subject of ongoing research, early studies suggest that these compounds, specifically the 2-haloalkylamines, exert their long-lasting antagonistic effects through alkylation of the alpha-adrenergic receptors. [] This alkylation is believed to cause an insurmountable blockade, preventing the binding and subsequent effects of both epinephrine and histamine. [] Interestingly, studies have shown that trypsin, a proteolytic enzyme, can reverse this antagonism, suggesting a potential role for enzymatic degradation in modulating the duration of action. []

Q3: Apart from the 2-haloalkyl derivatives, are there other 1-Naphthalenemethylamine derivatives with interesting pharmacological properties?

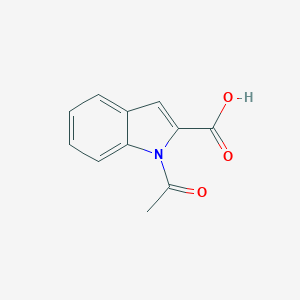

A3: Yes, Butenafine hydrochloride (N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride) is another example. [, ] It demonstrates potent antifungal activity, particularly against dermatophytes. [, ] This activity is attributed to its ability to accumulate in the skin after topical application, achieving concentrations several hundred times higher than the minimum inhibitory concentrations for common dermatophytes like Trichophyton mentagrophytes and Microsporum canis. []

Q4: Has the relationship between the structure of 1-Naphthalenemethylamine derivatives and their activity been investigated?

A4: Yes, structure-activity relationship (SAR) studies have played a crucial role in understanding the properties of these compounds. For instance, research focusing on bis(naphthalenemethyl)amines revealed that incorporating a benzylamine moiety, as seen in Butenafine hydrochloride, significantly enhanced antifungal activity. [] Further exploration of this benzylamine series led to the identification of Butenafine hydrochloride as the most potent antifungal agent within the group. []

Q5: What analytical techniques are employed to study 1-Naphthalenemethylamine derivatives?

A5: Various analytical techniques are utilized to characterize and quantify these compounds. In a study investigating Terbinafine, a related antifungal agent, a high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was developed and validated for its quantification in human plasma. [] This method utilized automated liquid-liquid extraction and achieved excellent sensitivity, specificity, and accuracy for Terbinafine analysis. [] For studying the distribution of maleic anhydride grafts on ethylene-propylene copolymers, researchers employed fluorescence spectroscopy. By labeling the grafted polymers with fluorescent dyes like pyrene and naphthalene, they could analyze the fluorescence properties to understand the distribution and clustering of the grafted moieties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)